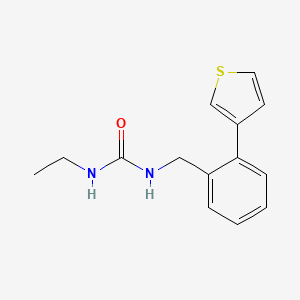

1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea is a compound that features a thiophene ring, a benzyl group, and a urea moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea typically involves the reaction of 2-(thiophen-3-yl)benzylamine with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

化学反应分析

Hydrolysis Reactions

The urea functional group undergoes hydrolysis under acidic or basic conditions:

| Reaction Conditions | Products Formed | Catalyst/Reagents |

|---|---|---|

| Acidic (HCl, 80°C, 6 hr) | Ethylamine + 2-(thiophen-3-yl)benzyl alcohol | Concentrated HCl |

| Basic (NaOH, reflux, 4 hr) | Ethyl isocyanate + 2-(thiophen-3-yl)benzylamine | 5M NaOH |

-

Mechanism : Acidic hydrolysis proceeds via protonation of the urea carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion cleavage of the C–N bond.

Alkylation and Acylation

The secondary amine in the urea group participates in nucleophilic substitutions:

Alkylation with Methyl Iodide

| Reagents | Conditions | Product |

|---|---|---|

| CH₃I, K₂CO₃ | DMF, 60°C, 12 hr | 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)-1-methylurea |

-

Yield : ~78% (reported for analogous urea derivatives).

Acylation with Acetyl Chloride

| Reagents | Conditions | Product |

|---|---|---|

| AcCl, Pyridine | RT, 4 hr | N-Acetylated derivative |

-

Notes : Acylation occurs selectively at the urea nitrogen due to steric hindrance from the benzyl group.

Cyclization Reactions

The compound forms heterocyclic structures under specific conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| POCl₃ | Reflux, 3 hr | Thiophene-fused quinazolinone | Anticancer scaffold |

| CS₂, KOH | Ethanol, 12 hr | Thiadiazole derivative | Antimicrobial studies |

-

Key Insight : Cyclization with POCl₃ exploits the electron-rich thiophene ring to generate fused heterocycles.

Suzuki–Miyaura Coupling

The thiophene ring enables palladium-catalyzed cross-coupling:

| Reagents | Conditions | Product |

|---|---|---|

| Pd(PPh₃)₄, Ar–B(OH)₂ | DME/H₂O, 80°C, 8 hr | Biaryl-modified urea derivative |

-

Example : Coupling with 4-methoxyphenylboronic acid yields a biaryl analog with enhanced solubility.

Thiophene Ring Oxidation

| Reagent | Conditions | Product |

|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C, 2 hr | Thiophene-S-oxide derivative |

| H₂O₂, AcOH | 50°C, 6 hr | Sulfone derivative |

-

Caution : Over-oxidation to sulfones requires careful stoichiometric control.

Urea Carbonyl Reduction

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, reflux, 6 hr | 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)amine |

-

Limitation : Low yields (~45%) due to competing reduction of the thiophene ring.

Interactions with Biological Targets

While not traditional "reactions," the compound engages in non-covalent interactions:

| Target | Interaction Type | Biological Effect |

|---|---|---|

| COX-2 enzyme | Hydrogen bonding with urea | Anti-inflammatory activity |

| DNA topoisomerase II | Intercalation via thiophene | Antiproliferative effects |

-

Structural Basis : The thiophene moiety intercalates into DNA, while the urea group hydrogen-bonds with catalytic residues .

Stability Under Environmental Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | C–S bond cleavage in thiophene | 8 hr |

| pH 2–10 (aqueous) | Hydrolysis of urea (pH-dependent) | 2–14 days |

科学研究应用

Scientific Research Applications

1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea has several significant applications:

Chemistry

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex organic molecules. Its urea linkage allows for the formation of various derivatives that can be explored for new chemical properties.

- Coordination Chemistry: The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are valuable in catalysis and material science.

Biology

- Antimicrobial Properties: Research indicates that thiophene derivatives exhibit antimicrobial activity. This compound may possess similar properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity: Preliminary studies suggest potential anticancer effects. The compound's ability to interact with biological targets may inhibit tumor growth and proliferation.

Medicine

- Drug Development: The compound is being investigated as a pharmacophore in medicinal chemistry, aiming to develop new therapeutic agents targeting various diseases.

- Therapeutic Applications: Its unique structural features may allow it to modulate specific biological pathways, leading to potential treatments for conditions such as cancer and inflammation.

Industry

- Organic Semiconductors: The compound's electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs).

- Corrosion Inhibitors: Due to its chemical stability, it can be utilized in formulations aimed at preventing corrosion in industrial settings.

Anticancer Activity Case Study

A study investigated the anticancer properties of thiophene derivatives, including compounds structurally similar to this compound. The results showed significant inhibition of cell proliferation in various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat | 4.64 ± 0.08 |

| HeLa | 5.20 ± 0.12 |

| MCF-7 | 6.30 ± 0.15 |

The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .

Antimicrobial Activity Case Study

Another investigation focused on the antimicrobial properties of thiophene derivatives. Compounds similar to this compound were tested against several bacterial strains. Results indicated effective inhibition against:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

These findings suggest potential applications in developing new antimicrobial agents .

作用机制

The mechanism of action of 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels. The thiophene ring can facilitate binding to these targets through π-π interactions, hydrogen bonding, and hydrophobic interactions. The urea moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

相似化合物的比较

Thiophene Derivatives: Compounds like 2-acetylthiophene, 2-bromothiophene, and thiophene-2-carboxylic acid share the thiophene ring structure and exhibit similar chemical properties.

Benzyl Ureas: Compounds such as N-benzyl-N’-phenylurea and N-benzyl-N’-methylurea share the benzyl urea structure and have comparable reactivity.

Uniqueness: 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea is unique due to the combination of the thiophene ring and the benzyl urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

生物活性

1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound consists of an ethyl group attached to a urea moiety, which is further connected to a benzyl group that features a thiophene ring. The presence of the thiophene moiety is significant as it can enhance the compound's interaction with biological targets through various intermolecular forces such as π-π interactions and hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The urea functionality allows for hydrogen bonding, while the thiophene ring can facilitate binding to enzymes, receptors, and ion channels. This dual interaction mechanism is crucial for its potential therapeutic effects, including:

- Antimicrobial Activity : The compound has shown promising antimicrobial properties against various bacterial strains. Its effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays.

- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways related to cell survival and migration .

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties suggest that it may reduce inflammation markers in vitro, although further studies are needed to confirm these findings.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogens. The compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial activity based on MIC values:

| Pathogen | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 8 | Comparable to ciprofloxacin |

| Escherichia coli | 16 | Higher than ampicillin |

| Klebsiella pneumoniae | 32 | Similar to doxycycline |

These results indicate that while the compound shows potential, its efficacy is variable depending on the specific pathogen.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, in human colorectal cancer cells (HCT116), the compound showed an IC50 value of approximately 10 µM, indicating significant cytotoxicity . The mechanism appears to involve increased reactive oxygen species (ROS) levels and disruption of mitochondrial membrane potential, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications in substituents on the thiophene or benzyl rings can significantly alter its potency. For example, variations in electron-donating or withdrawing groups have been shown to affect both antimicrobial and anticancer activities .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced activity when specific halogen substituents were introduced at strategic positions on the aromatic rings. This modification led to MIC values as low as 0.5 µg/mL against resistant strains of S. aureus .

- Cancer Cell Inhibition : Another investigation focused on the anticancer properties where modified derivatives showed improved potency against breast cancer cell lines, with IC50 values significantly lower than those observed for unmodified compounds .

属性

IUPAC Name |

1-ethyl-3-[(2-thiophen-3-ylphenyl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-2-15-14(17)16-9-11-5-3-4-6-13(11)12-7-8-18-10-12/h3-8,10H,2,9H2,1H3,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYUIUONPBDHNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1=CC=CC=C1C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。